

Physical properties of 2-Methyl-5-(methylthio)furan (boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-(methylthio)furan

Cat. No.: B085443

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Methyl-5-(methylthio)furan**

Introduction

2-Methyl-5-(methylthio)furan is a heterocyclic organic compound belonging to the class of substituted furans and aryl thioethers.^{[1][2]} It is recognized as a volatile flavor and fragrance agent, notably found as a metabolite in coffee and human urine.^[1] Its characteristic strong sulfuraceous, burnt odor contributes significantly to the aroma profile of roasted foods.^[1] For researchers, particularly in the fields of food science, sensory analysis, and drug development, a thorough understanding of its physical properties is paramount. These properties, including boiling point and solubility, dictate the compound's behavior in various matrices, influencing its extraction, formulation, bioavailability, and sensory perception.

This technical guide provides a detailed examination of the key physical properties of **2-Methyl-5-(methylthio)furan**. It synthesizes reported data with foundational chemical principles and outlines robust experimental methodologies for their determination, offering a comprehensive resource for scientific professionals.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of **2-Methyl-5-(methylthio)furan** are a direct consequence of its molecular architecture. The molecule consists of a five-membered furan ring, which imparts a

degree of aromaticity and polarity due to the oxygen heteroatom.^[3]^[4] This ring is substituted at the C2 position with a nonpolar methyl group (-CH₃) and at the C5 position with a polar and bulky methylthio group (-SCH₃).

The interplay of these functional groups governs the intermolecular forces:

- Dipole-Dipole Interactions: The electronegative oxygen and sulfur atoms create a net dipole moment, leading to dipole-dipole attractions between molecules.
- Van der Waals Forces: The overall molecular size and surface area contribute to transient London dispersion forces.

These forces are stronger than those in unsubstituted furan but are not as strong as hydrogen bonds, which the molecule cannot form with itself. This structural arrangement directly dictates the energy required to transition between phases (boiling point) and the compound's ability to interact with various solvents (solubility).

Caption: Relationship between molecular structure and physical properties.

Tabulated Physical Properties

The following table summarizes the experimentally determined and estimated physical properties of **2-Methyl-5-(methylthio)furan**, compiled from authoritative chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ OS	PubChem[1]
Molecular Weight	128.19 g/mol	PubChem[1]
Physical Description	Pale yellow to yellow liquid; strong sulfuraceous, burnt, coffee-like odor	JECFA[1]
Boiling Point	66.0 - 67.0 °C @ 23.0 mm Hg	The Good Scents Company, HMDB[1]
79 - 81 °C @ 50 mm Hg	Chemical Point[5]	
Density	1.055 - 1.059 g/cm ³ @ 20 °C	JECFA[1]
Refractive Index	1.514 - 1.520 @ 20 °C	JECFA[1]
Water Solubility	Insoluble	JECFA[1][6]
670.5 mg/L @ 25 °C (estimated)	The Good Scents Company[2] [7]	
Solubility in Organic Solvents	Soluble in corn oil	JECFA[1][6]
Miscible in ethanol	JECFA[1][6]	
Soluble in alcohol	The Good Scents Company[7]	

Experimental Determination of Physical Properties

To ensure data integrity and for instances where published values are unavailable, direct experimental determination is necessary. The following sections detail standardized, self-validating protocols for measuring boiling point and solubility.

Boiling Point Determination (Microscale Capillary Method)

This method is ideal for small sample volumes and provides an accurate boiling range. The principle relies on matching the vapor pressure of the liquid with the external atmospheric

pressure.[8][9] The temperature at which a rapid and continuous stream of bubbles emerges from a submerged capillary indicates the boiling point.[8]

Methodology:

- Preparation: Seal one end of a glass capillary tube by heating it in a flame.
- Assembly: Place a small amount (1-2 mL) of **2-Methyl-5-(methylthio)furan** into a fusion tube. Invert the sealed capillary tube and place it inside the fusion tube, open-end down.
- Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.[8][10]
- Heating: Heat the apparatus gently and slowly.[8] As the temperature rises, air trapped in the capillary will slowly bubble out.
- Observation: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. This occurs as the vapor pressure of the liquid equals the external pressure.
- Recording: Note the temperature (T_1) at which this rapid bubbling begins. Remove the heat source and allow the apparatus to cool slowly.
- Final Reading: The bubbling will cease, and the liquid will be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point (T_2).
- Result: Record the boiling point as the range T_1-T_2 . For high accuracy, the barometric pressure should also be recorded.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-(methylthio)furan | C6H8OS | CID 61657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2-Methyl-5-(methylthio)furan (HMDB0041566) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. scent.vn [scent.vn]
- 7. 2-methyl 5-(methyl thio) furan, 13678-59-6 [thegoodscentscompany.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Physical properties of 2-Methyl-5-(methylthio)furan (boiling point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085443#physical-properties-of-2-methyl-5-methylthio-furan-boiling-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com